
Diethyl 3-Bromobenzylphosphonate
Description
Diethyl 3-bromobenzylphosphonate (CAS 128833-03-4) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol. Structurally, it consists of a benzyl group substituted with a bromine atom at the meta position (3-position) and a diethyl phosphonate group attached to the methylene carbon (Figure 1). This compound is commercially available with purities ranging from 97% to 98+% . It is typically stored at room temperature in sealed containers to prevent degradation .
Key applications include its use as a versatile intermediate in cross-coupling reactions (e.g., Horner-Wadsworth-Emmons olefination) and in synthesizing pharmaceuticals or agrochemicals due to the reactive bromine and phosphonate moieties .
Properties
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNRCDDRDXWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128833-03-4 | |
Record name | 128833-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and General Procedure
The reaction initiates with the nucleophilic attack of triethyl phosphite on 3-bromobenzyl bromide, forming a pentavalent phosphonium intermediate. Subsequent cleavage by the bromide ion produces this compound and ethyl bromide. A representative procedure involves heating equimolar amounts of 3-bromobenzyl bromide and triethyl phosphite at 160°C for 4 hours under inert conditions, achieving yields exceeding 98%.
Key Reaction Parameters:
Scalability and Industrial Adaptations
Industrial-scale applications often utilize continuous flow reactors to enhance heat distribution and reduce reaction time. For instance, a patent by Wenzhou University describes a 500 mL batch process yielding 242 g (98.5%) of product, highlighting the method’s scalability.
Catalytic Synthesis Using Alkyl Halides and Phosphite Esters
Alternative catalytic methods have emerged to mitigate the high temperatures required in traditional Arbuzov reactions.
Tetrabutylammonium Iodide (TBAI)-Catalyzed Protocol
A solvent-free approach catalyzed by TBAI enables synthesis at 120°C over 24 hours. This method employs 3-bromobenzyl alcohol and triethyl phosphite, with TBAI (2 mol%) facilitating the nucleophilic substitution. The reaction proceeds via in situ generation of 3-bromobenzyl iodide, which reacts with triethyl phosphite to yield the target compound in 90% purity.
Advantages:
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Lower energy input compared to thermal methods.
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Compatibility with sensitive substrates due to milder conditions.
Limitations:
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Longer reaction times (24 hours).
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Requires stoichiometric excess of tri
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-Bromobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate ester group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzylphosphonates can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates with different oxidation states.
Coupling Products: Cross-coupling reactions result in the formation of biaryl or other carbon-carbon bonded products.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
Diethyl 3-Bromobenzylphosphonate can be synthesized through the reaction of 3-bromobenzyl bromide with triethyl phosphite, typically under reflux conditions at elevated temperatures (around 140 °C for two hours) . This synthesis pathway highlights its utility as an intermediate in various chemical reactions.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules, enabling chemists to create diverse compounds through various reactions, including nucleophilic substitutions and coupling reactions .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development. It acts as a precursor for biologically active molecules, particularly phosphonate derivatives that may exhibit therapeutic properties . The compound's ability to participate in oxidation and reduction reactions further enhances its utility in synthesizing new pharmaceutical agents .
Material Science
This compound is investigated for its role in the preparation of phosphorus-containing polymers and materials. These materials are essential for developing flame retardants and other industrial applications that require enhanced safety and performance .
Agricultural Chemistry
The compound is also studied for its potential use in synthesizing agrochemicals. It serves as an intermediate in the development of pesticides and herbicides, contributing to improved crop protection against pests and diseases .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Pharmaceutical Research : Research has demonstrated the compound's effectiveness in synthesizing phosphonate derivatives that show promise as novel therapeutic agents. For instance, studies have focused on its role in creating inhibitors for specific enzymes involved in disease pathways .
- Material Development : Investigations into phosphorus-containing materials have shown that compounds like this compound can enhance the thermal stability and flame retardancy of polymers, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Diethyl 3-Bromobenzylphosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom in the benzyl group can undergo nucleophilic substitution, while the phosphonate ester group can participate in oxidation and reduction reactions. These reactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Diethyl 4-Bromobenzylphosphonate
The para-substituted isomer (Diethyl 4-bromobenzylphosphonate, CAS 38186-51-5) shares the same molecular formula (C₁₁H₁₆BrO₃P ) but differs in bromine placement (4-position vs. 3-position). This positional isomerism significantly impacts electronic and steric properties:
- Reactivity : The para-substituted derivative exhibits higher electron-withdrawing effects at the aromatic ring, enhancing its electrophilicity in Suzuki-Miyaura couplings compared to the meta isomer .
- Physical Properties : Both isomers are liquids at room temperature, but the para isomer has a slightly higher boiling point (~230°C vs. ~220°C, estimated) due to symmetry-driven packing efficiency .
Ester Variations: Dimethyl 4-Bromobenzylphosphonate
Replacing the diethyl ester with dimethyl groups (Dimethyl 4-bromobenzylphosphonate, CAS 103474-07-3) alters solubility and reactivity:
- Molecular Formula : C₉H₁₂BrO₃P (MW: 271.06 g/mol).
- Polarity : The dimethyl variant is more polar, leading to better solubility in polar aprotic solvents (e.g., DMF) but reduced stability in aqueous conditions compared to diethyl esters .
- Synthetic Utility : Dimethyl esters are often preferred in microwave-assisted reactions due to faster reaction kinetics, while diethyl esters are favored in stepwise syntheses requiring controlled reactivity .
Substituent Variations: Chloro and Nitro Derivatives
- Diethyl 3-Nitrobenzylphosphonate : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, making this derivative less reactive in nucleophilic substitutions but useful in electron-deficient arylphosphonate syntheses .
Table 1: Comparative Properties of Diethyl 3-Bromobenzylphosphonate and Analogs
Table 2: Reactivity Comparison in Cross-Coupling Reactions
Research Findings and Trends
- Synthetic Efficiency : this compound’s meta-substitution pattern is advantageous in constructing asymmetrical biaryl structures, as demonstrated in the synthesis of kinase inhibitors .
- Thermal Stability : Diethyl esters generally exhibit superior thermal stability over dimethyl variants, making them suitable for high-temperature reactions (e.g., 120°C in toluene reflux) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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